molecular formula C10H14FN B1472295 2-Fluoro-2-(p-tolyl)propan-1-amine CAS No. 1545584-66-4

2-Fluoro-2-(p-tolyl)propan-1-amine

Cat. No.: B1472295
CAS No.: 1545584-66-4
M. Wt: 167.22 g/mol
InChI Key: GFPIKWXQZJGFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(p-tolyl)propan-1-amine is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science research. The introduction of a fluorine atom adjacent to an amine functional group creates a molecule with unique electronic properties and enhanced metabolic stability, making it a key intermediate for the synthesis of more complex target molecules . Researchers utilize such fluorinated amines as precursors in the development of novel pharmaceuticals and agrochemicals, as the incorporation of fluorine can significantly alter a compound's bioavailability, lipophilicity, and binding affinity . The presence of the p-tolyl group further provides a hydrophobic aromatic platform that is common in many active compounds. In a research setting, this amine is particularly useful for exploring structure-activity relationships (SAR) and for the preparation of heterocyclic compounds bearing emergent fluorinated substituents . Handling this reagent requires appropriate laboratory safety protocols. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-(4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8-3-5-9(6-4-8)10(2,11)7-12/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPIKWXQZJGFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profile and Chemical Transformations of 2 Fluoro 2 P Tolyl Propan 1 Amine

Chemical Reactivity of the 2-Fluoro-2-substituted-propylamine Core

The core structure of 2-Fluoro-2-(p-tolyl)propan-1-amine, featuring a fluorine atom and an amino group on adjacent carbons, dictates a range of potential reactions. The interplay between the electron-withdrawing fluorine atom and the nucleophilic amino group influences the outcomes of substitution, elimination, and amine-centered reactions.

Nucleophilic Substitution Reactions at the Fluorinated Carbon

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, rendering it generally inert to nucleophilic displacement. researchgate.net The C(sp³)–F bond, in particular, presents significant challenges for transformation due to the low leaving group ability of the fluoride (B91410) ion and the high bond dissociation energy. researchgate.netnih.gov In the case of this compound, the fluorine atom is situated on a tertiary carbon, which can influence the reaction pathway.

Nucleophilic substitution at such a center can theoretically proceed through two primary mechanisms:

S(_N)1 Mechanism: A two-step process involving the initial departure of the fluoride leaving group to form a tertiary benzylic carbocation. This intermediate would be stabilized by the adjacent p-tolyl group through resonance. The subsequent attack by a nucleophile would yield the substituted product. However, the poor leaving group ability of fluoride makes the initial ionization step highly unfavorable under standard conditions. nih.gov

S(_N)2 Mechanism: A single-step process where a nucleophile attacks the electrophilic carbon, displacing the fluoride ion. This pathway is generally disfavored at tertiary carbons due to significant steric hindrance.

Despite these challenges, methods have been developed for the nucleophilic fluorination of alkyl bromides using reagents like silver fluoride (AgF) or a combination of triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and AgF, which can achieve substitution at tertiary carbons. nih.govrsc.org The reverse reaction, displacing the fluoride, is more difficult. Activation of the C-F bond, often requiring metal catalysts or harsh conditions, is typically necessary to facilitate substitution. researchgate.netresearchgate.netresearchgate.net For instance, silver-promoted fluorination of α-bromoamides proceeds effectively, but the displacement of fluoride is less common. researchgate.net

Reaction TypeReagents/ConditionsExpected OutcomeNotes
S(_N)1-type Substitution Protic solvent, Lewis acid catalyst (e.g., AgF)Formation of a tertiary carbocation followed by nucleophilic attack.Highly challenging due to the poor leaving group nature of fluoride. nih.gov
S(_N)2-type Substitution Strong nucleophileSterically hindered and generally does not occur at tertiary centers.---

Elimination Reactions and Olefin Formation

The presence of a hydrogen atom on the carbon adjacent to the fluorinated carbon (the β-hydrogen) allows for the possibility of elimination reactions to form an olefin, specifically 2-(p-tolyl)prop-1-ene. This transformation can occur via E1 or E2 mechanisms. wikipedia.orglumenlearning.com

E2 Mechanism: This bimolecular, single-step reaction requires a strong base to abstract a β-hydrogen, with the simultaneous departure of the fluoride leaving group. wikipedia.orglumenlearning.com For an E2 reaction to occur, the β-hydrogen and the fluorine leaving group must be in an anti-periplanar conformation. wikipedia.org

E1 Mechanism: This unimolecular, two-step reaction begins with the slow departure of the leaving group to form a carbocation intermediate, which is the same intermediate as in the S(_N)1 pathway. A weak base then removes a β-hydrogen to form the double bond. libretexts.org

Given that the amine group can be converted into a better leaving group, a common strategy for elimination is the Hofmann Elimination. libretexts.orglibretexts.org This involves exhaustive alkylation of the primary amine with an alkyl halide (typically methyl iodide) to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org Treatment of this salt with a strong base, such as silver oxide in water, induces an E2-like elimination where the bulky trialkylamine group acts as the leaving group. libretexts.orglibretexts.org Hofmann eliminations often favor the formation of the less-substituted alkene (Hofmann's rule), though exceptions exist, especially when the resulting double bond can be conjugated with an aromatic ring. libretexts.org

Elimination PathwayKey StepsTypical BaseProduct
Direct E1/E2 Departure of F⁻ and abstraction of β-H.Strong base for E2 (e.g., alkoxide); weak base for E1. libretexts.org2-(p-tolyl)prop-1-ene
Hofmann Elimination 1. Exhaustive methylation of the amine. 2. Elimination with a base.1. Excess CH₃I 2. Ag₂O, H₂O, heat. libretexts.org2-(p-tolyl)prop-1-ene

Amine-Centered Reactions (Acylation, Alkylation, Oxidation)

The primary amino group (-NH₂) in this compound is a nucleophilic center and can readily undergo a variety of common amine reactions.

Acylation: Primary amines react rapidly with acyl chlorides or acid anhydrides to form N-substituted amides. libretexts.orgorgoreview.com This reaction, known as nucleophilic acylation, involves the attack of the amine's lone pair on the carbonyl carbon, leading to the displacement of the leaving group (e.g., chloride). orgoreview.com A base such as pyridine (B92270) is often used to neutralize the acidic byproduct (e.g., HCl). orgoreview.com The resulting amide is significantly less nucleophilic than the starting amine due to resonance stabilization of the nitrogen lone pair with the carbonyl group, preventing over-acylation. orgoreview.com

Alkylation: The reaction of primary amines with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts. masterorganicchemistry.comlibretexts.org This process can be difficult to control, often resulting in a mixture of products because the product amine (secondary or tertiary) can compete with the starting amine for the alkyl halide. libretexts.orgmasterorganicchemistry.com To achieve monoalkylation, specific strategies or an excess of the initial amine may be required.

Oxidation: The oxidation of primary amines can yield a variety of products depending on the oxidizing agent used. Common outcomes include the formation of nitroso compounds, oximes, or nitriles. The specific products from the oxidation of this compound would depend on the chosen reaction conditions.

Modifications of the p-Tolyl Aromatic Ring

The p-tolyl group provides a second major site for chemical modification through reactions characteristic of substituted benzene (B151609) rings.

Electrophilic Aromatic Substitution Reactions

The benzene ring in the p-tolyl group is activated by the electron-donating methyl group, which directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orglibretexts.org Since the other substituent (the 2-fluoro-1-aminopropyl group) is already at the para position, electrophilic substitution will be directed to the two equivalent ortho positions (positions 3 and 5 on the ring).

Common electrophilic aromatic substitution (S(_E)Ar) reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). wikipedia.orgmasterorganicchemistry.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a halogen. wikipedia.org

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. masterorganicchemistry.com

The amino group on the side chain could potentially interfere with these reactions, particularly those using strong Lewis acids, by forming a complex with the catalyst. It is often necessary to protect the amine, for example by converting it to an amide via acylation, before performing the electrophilic aromatic substitution. orgoreview.com

ReactionReagentExpected Position of Substitution
Nitration HNO₃, H₂SO₄Ortho to the methyl group
Bromination Br₂, FeBr₃Ortho to the methyl group
Sulfonation Fuming H₂SO₄Ortho to the methyl group
Friedel-Crafts Acylation RCOCl, AlCl₃ (with protected amine)Ortho to the methyl group

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki)

To undergo palladium-catalyzed cross-coupling reactions, the p-tolyl ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This would be achieved through electrophilic halogenation as described above, or other synthetic methods. Once the corresponding aryl halide is formed, it can participate in a variety of powerful carbon-carbon bond-forming reactions. libretexts.orglibretexts.org

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with the aryl halide in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl compounds or connecting the aryl ring to alkenyl or alkyl groups. libretexts.org

Negishi Coupling: This reaction couples an organozinc reagent with the aryl halide, also catalyzed by a palladium or nickel complex. nrochemistry.comyoutube.comresearchgate.net Organozinc reagents are highly reactive, and the Negishi coupling is known for its broad scope and tolerance of many functional groups. nrochemistry.comyoutube.com

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the functionalized p-tolyl ring. nrochemistry.com

Transmetalation: The organic group from the organoboron (Suzuki) or organozinc (Negishi) reagent is transferred to the palladium center, displacing the halide. libretexts.orgnrochemistry.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nrochemistry.com

These reactions provide a powerful synthetic route to elaborate the structure of this compound by creating new carbon-carbon bonds at the aromatic ring.

Functionalization of the Methyl Group

The methyl group attached to the phenyl ring of this compound is at a benzylic position. This position is known to be more reactive than a typical alkyl C-H bond due to the resonance stabilization of the intermediate radical, carbocation, or carbanion. chemistrysteps.comlibretexts.org This increased reactivity allows for selective functionalization of the methyl group through various chemical transformations.

Benzylic Oxidation: The benzylic methyl group can be oxidized to various oxidation states, including alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group directly to a carboxylic acid. masterorganicchemistry.comlibretexts.orgyoutube.com This transformation is particularly useful as it converts an ortho-, para-directing alkyl group into a meta-directing carboxylic acid group, which can be valuable in multi-step synthesis. masterorganicchemistry.com Milder and more selective oxidizing agents can also be employed. For instance, chromium trioxide (CrO₃) with periodic acid can oxidize benzylic methylenes to ketones. organic-chemistry.org Furthermore, organocatalysts like N-hydroxyimides, often in the presence of a metal co-catalyst and using oxygen as a green oxidant, can facilitate the aerobic oxidation of benzylic positions. nih.gov

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light, to introduce a halogen atom. chemistrysteps.comlibretexts.orgscientificupdate.comnumberanalytics.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. chemistrysteps.comlibretexts.org The resulting benzylic halide is a versatile intermediate that can participate in various nucleophilic substitution and elimination reactions. chemistrysteps.comkhanacademy.org However, controlling the degree of halogenation to prevent the formation of di- and tri-halogenated products can be challenging. scientificupdate.com

Other Functionalizations: The benzylic position can also be silylated, which can then be further transformed. For example, C-H silylation followed by oxidation can introduce a hydroxyl group. nih.gov While the methyl group of the tolyl moiety in many compounds is often treated as a spectator, it can be actively involved in certain reaction dynamics. nih.gov

Synthesis of Advanced Derivatives and Analogues for Structure-Reactivity Studies

The primary amine group of this compound is a key functional handle for the synthesis of a wide array of derivatives. These derivatives are crucial for establishing structure-activity relationships in various chemical and biological studies.

Preparation of Amide and Urea (B33335) Derivatives

The primary amine of this compound can be readily converted into amide and urea derivatives, which are important classes of compounds in medicinal chemistry. organic-chemistry.orgrsc.orgnih.gov

Amide Synthesis: Amides are typically synthesized by reacting the primary amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. rsc.orgacs.org Common coupling agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and carbodiimides. rsc.org Solid-phase synthesis techniques have also been developed for the efficient preparation of amide libraries. acs.org

Urea Synthesis: Urea derivatives are generally prepared by reacting the primary amine with isocyanates. organic-chemistry.orgrsc.orgacs.org Alternatively, carbamoyl (B1232498) chlorides or in situ generated isocyanates from the Curtius rearrangement of acyl azides can be used. organic-chemistry.org The reaction of amines with CO₂ in the absence of a catalyst has also been reported as a green method for synthesizing ureas. rsc.org

Table 1: General Methods for Amide and Urea Synthesis from Primary Amines

Derivative Reagent 1 Reagent 2 General Conditions
Amide Acyl Chloride Base (e.g., Pyridine) Inert solvent
Amide Acid Anhydride (B1165640) Base (e.g., Pyridine) Inert solvent
Amide Carboxylic Acid Coupling Agent (e.g., HBTU, DCC) Inert solvent, base (e.g., DIPEA)
Urea Isocyanate - Inert solvent
Urea Carbamoyl Chloride Base Inert solvent
Urea Acyl Azide Heat (Curtius Rearrangement) Trapping with amine

Exploration of Cyclization Reactions to Form Heterocycles

The primary amine of this compound can serve as a key building block in the synthesis of various nitrogen-containing heterocycles. These reactions often involve condensation with other bifunctional molecules followed by cyclization. youtube.comnih.govresearchgate.netorganic-chemistry.orgfrontiersin.orgorganic-chemistry.orgrsc.orgresearchgate.netnih.gov

Reactions with Dicarbonyl Compounds: A common strategy for forming heterocycles is the reaction of primary amines with 1,2-, 1,3-, or 1,4-dicarbonyl compounds. For example, condensation with 1,4-dicarbonyls can lead to the formation of pyrroles (Paal-Knorr synthesis). youtube.com Similarly, reactions with other dicarbonyl compounds or their equivalents can yield a variety of five- and six-membered heterocycles. researchgate.net

Multicomponent Reactions: The amine can participate in multicomponent reactions to build complex heterocyclic scaffolds in a single step. For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source (which can be a primary amine) to form dihydropyridines. youtube.com

Intramolecular Cyclizations: If the parent molecule is first functionalized to introduce another reactive group, intramolecular cyclization can lead to heterocycle formation. For example, N-heterocyclization of primary amines with diols, catalyzed by transition metals like iridium, can produce five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Table 2: Examples of Heterocycle Synthesis from Primary Amines

Heterocycle Class Reagents General Reaction Type
Pyrroles 1,4-Dicarbonyl compounds Paal-Knorr Synthesis
Pyridines Aldehyde, β-ketoester Hantzsch Synthesis
Imidazoles α-Halo ketone, Amidine Condensation
Quinoxalines 1,2-Diamine, 1,2-Dicarbonyl Condensation
Aziridines 1,2-Aminoalcohol Tosylation and cyclization

Derivatization for Radiochemical Labeling Precursors (e.g., 18F incorporation for tracer development)

The development of radiolabeled analogues of bioactive molecules is essential for their use as tracers in Positron Emission Tomography (PET). nih.govacs.orgfrontiersin.orgacs.orgyoutube.comnih.gov For this compound, derivatization to create precursors for the introduction of ¹⁸F is a key area of research.

Strategies for ¹⁸F Incorporation: The introduction of ¹⁸F is most commonly achieved through nucleophilic substitution using [¹⁸F]fluoride. acs.org Since the existing fluorine atom in the target molecule is stable, radiolabeling would likely target a different position, such as the aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr): This requires an electron-deficient aromatic ring with a good leaving group (e.g., -NO₂, -NMe₃⁺) positioned ortho or para to an activating group. acs.org To apply this to the tolyl ring, the methyl group could be oxidized to an electron-withdrawing group, or a suitable leaving group could be installed on the ring through other means.

Transition Metal-Mediated Radiofluorination: Copper-mediated radiofluorination has emerged as a powerful method for labeling electron-rich and electron-neutral aromatic rings. frontiersin.orgnih.govnih.gov This often involves the use of precursors such as arylstannanes or arylboronic acids/esters. nih.govnih.gov To prepare a precursor for this compound, a tin or boron functionality would need to be introduced onto the aromatic ring, for example, at the position ortho or meta to the existing fluoro-isopropylamine moiety.

Direct C-H Radiofluorination: Emerging methods are exploring the direct replacement of a C-H bond with ¹⁸F, which would simplify precursor synthesis. acs.org These methods are often mediated by transition metals or proceed through radical intermediates.

Precursor Synthesis: The synthesis of a suitable precursor would involve standard organic transformations to introduce a leaving group or a metalloid (Sn or B) onto the aromatic ring of a protected form of this compound. The amine group would typically be protected (e.g., as a Boc-carbamate) during these transformations and deprotected after the radiolabeling step. nih.gov

Table 3: Precursors for Aromatic ¹⁸F-Labeling

Precursor Type Labeling Method Key Features
Aryl-NO₂ / Aryl-NMe₃⁺ Nucleophilic Aromatic Substitution (SₙAr) Requires electron-withdrawing groups to activate the ring.
Aryl-SnMe₃ (Arylstannane) Copper-Mediated Fluorination Versatile for various electronic properties of the ring. nih.gov
Aryl-B(OR)₂ (Boronic Ester) Copper-Mediated Fluorination Generally stable and accessible precursors. nih.gov
Iodonium Ylides/Salts Nucleophilic Fluorination Highly reactive precursors for mild fluorination.

Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 2 P Tolyl Propan 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. For 2-Fluoro-2-(p-tolyl)propan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and through-bond connectivities.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the p-tolyl group will typically appear as two doublets in the downfield region (approximately 7.0-7.4 ppm) due to their ortho and meta relationships. The methyl protons of the tolyl group will present as a singlet around 2.3 ppm. The diastereotopic protons of the aminomethyl group (CH₂NH₂) will likely appear as a complex multiplet, further complicated by coupling to the adjacent fluorine atom. The protons of the other methyl group attached to the fluorinated carbon will also show coupling to the fluorine, resulting in a doublet.

In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct resonance. The aromatic carbons will have signals in the range of 120-140 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The carbon of the methyl group on the aromatic ring will resonate at approximately 21 ppm. The fluorinated quaternary carbon is expected to appear as a doublet with a large one-bond C-F coupling constant. The carbons of the aminomethyl and the other methyl group will also exhibit splitting due to two- and three-bond couplings to the fluorine atom, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH (ortho to alkyl) ~7.2 ~129 d
Aromatic CH (meta to alkyl) ~7.1 ~126 d
Aromatic C (ipso-alkyl) - ~138 s
Aromatic C (ipso-C(F)CH₃) - ~135 d
p-Tolyl CH₃ ~2.3 ~21 s
C(F)CH₃ ~1.6 ~25 d
CH₂NH₂ ~3.0 ~50 m
C(F) - ~95 d

¹⁹F NMR for Diagnostic Fluorine Signals

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. nih.govhuji.ac.ilbiophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity and sharp signals. huji.ac.ilbiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The multiplicity of this signal will be a multiplet due to coupling with the protons of the adjacent methyl and aminomethyl groups. This provides direct evidence for the presence and connectivity of the fluorine atom within the molecule. The large dispersion of chemical shifts in ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds. huji.ac.ilrsc.org

2D NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the bonding network and spatial relationships within this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the ortho and meta protons on the aromatic ring, and critically, between the protons of the aminomethyl group and the protons of the adjacent methyl group, confirming the propan-1-amine backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is crucial for identifying the quaternary carbon and for connecting the different fragments of the molecule. For instance, correlations would be expected between the protons of the p-tolyl methyl group and the aromatic carbons, and between the protons of the aminomethyl group and the fluorinated quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the stereochemistry of the molecule by observing through-space correlations between protons that are close to each other, such as between the protons of the methyl group on the chiral center and the aromatic protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and to gain insights into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₄FN), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, a primary fragmentation pathway is the alpha-cleavage, a characteristic fragmentation of amines. libretexts.org This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Another likely fragmentation is the loss of a methyl radical. The analysis of these fragmentation patterns helps to piece together the structure of the original molecule.

Table 3: Predicted Key Fragmentation Ions for this compound in MS/MS Predicted data based on general amine fragmentation rules. libretexts.org

Fragment Ion (m/z) Proposed Structure/Loss
152 [M - CH₃]⁺
109 [p-tolyl-C(F)]⁺
91 [C₇H₇]⁺ (tropylium ion)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within the this compound molecule. The complementary nature of these two techniques allows for a comprehensive vibrational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key structural features.

The primary amine (-NH₂) group would typically show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. These often appear as two distinct bands for a primary amine. The C-N stretching vibration is expected in the region of 1020-1250 cm⁻¹. The presence of the aromatic p-tolyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at approximately 1600-1450 cm⁻¹. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. Finally, the C-F stretch from the fluorinated tertiary carbon is anticipated to appear as a strong absorption band in the 1000-1400 cm⁻¹ region. scribd.comnih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would produce a strong Raman signal. The C-C backbone and methyl group vibrations would also be readily observable.

A hypothetical data table of expected vibrational frequencies for this compound is presented below, based on typical ranges for the constituent functional groups. researchgate.netspectroscopyonline.com

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
N-H Stretch3400-3300 (two bands)WeakPrimary Amine (-NH₂)
Aromatic C-H Stretch3100-3000Strongp-tolyl group
Aliphatic C-H Stretch3000-2850StrongMethyl/Methylene (B1212753) groups
Aromatic C=C Stretch1620-1580, 1520-1480Strongp-tolyl group
N-H Bend (Scissoring)1650-1580WeakPrimary Amine (-NH₂)
C-F Stretch1400-1000 (strong)ModerateFluoroalkane
C-N Stretch1250-1020ModeratePrimary Amine (-NH₂)

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction is indispensable for unambiguously establishing its absolute configuration (the specific spatial arrangement of atoms in a chiral molecule).

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal lattice and the arrangement of atoms within the unit cell. The analysis of the diffraction data allows for the calculation of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.

For this compound, a successful crystallographic analysis would provide precise information on the geometry around the chiral center, the orientation of the p-tolyl and aminomethyl groups, and the conformation of the entire molecule. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the packing of the molecules in the crystal lattice. researchgate.netresearchgate.netresearchgate.net

A hypothetical table of crystallographic data for this compound is provided below, illustrating the type of information obtained from such an analysis.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)925.4
Z2
Density (calculated) (g/cm³)1.205
Hydrogen BondingN-H···F, N-H···N

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial for any chiral compound, and for this compound, this is typically achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are designed to separate the two enantiomers of a chiral compound, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.comnih.govsigmaaldrich.com The use of additives like trifluoroacetic acid and triethylamine (B128534) can improve peak shape and resolution. chromatographyonline.com

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. For amines, it is often necessary to derivatize the compound to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetyl anhydride (B1165640) or other acylating agents. The separation is then performed on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. sigmaaldrich.com The two enantiomers will exhibit different retention times, allowing for their quantification.

The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the two enantiomers in the chromatogram.

A hypothetical data table for a chiral HPLC method for this compound is presented below.

HPLC Parameter Condition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Resolution (Rs)> 1.5

Theoretical and Computational Chemistry: Insights into Electronic Structure and Reactivity

Quantum Chemical Calculation Approaches

The foundation of modern computational chemistry lies in the application of quantum mechanics to molecular systems. Various methods, differing in their accuracy and computational cost, are available to researchers. The choice of method is often a balance between the desired level of theoretical rigor and the size of the molecule under investigation.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational resources. DFT methods are based on the principle that the energy of a molecule in its ground state is a functional of the electron density. This approach is widely used to optimize the geometry of molecules, determining the most stable three-dimensional arrangement of atoms, and to calculate their electronic energies.

For 2-fluoro-2-(p-tolyl)propan-1-amine, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its equilibrium structure. researchgate.net This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Energies of this compound

Method/Basis SetTotal Energy (Hartree)
B3LYP/6-31G(d)-559.12345
B3LYP/6-311++G(d,p)-559.23456
M06-2X/6-311++G(d,p)-559.24567
Note: These values are illustrative and represent the type of data obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches to studying electronic properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a systematic way to improve upon the calculated results. While highly accurate, their computational cost increases rapidly with the size of the molecule.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them computationally much faster and suitable for very large molecules, though generally with a lower level of accuracy compared to ab initio or DFT methods. For a molecule of the size of this compound, DFT or ab initio methods are generally preferred for detailed electronic property analysis.

Electronic Structure and Bonding Analysis

Once the molecular wavefunction is calculated, a variety of analysis techniques can be applied to interpret the electronic structure and bonding in detail. These methods provide intuitive chemical concepts such as bonds, lone pairs, and charge distributions from the complex mathematical output of the quantum chemical calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO, conversely, would likely be distributed over the aromatic ring and the carbon-fluorine bond. The analysis of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (calculated at the B3LYP/6-311++G(d,p) level)

OrbitalEnergy (eV)
HOMO-8.54
LUMO-0.21
Gap8.33
Note: These values are for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method provides a detailed picture of the bonding within a molecule, including the hybridization of atomic orbitals and the delocalization of electron density.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energy of Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ* (C-C)2.5
π (C1-C2)π* (C3-C4)18.7
σ (C-H)σ* (C-F)0.8
Note: LP denotes a lone pair, σ and π are bonding orbitals, and σ* and π* are the corresponding antibonding orbitals. The values are illustrative.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface of the molecule, creating a color-coded map where different colors represent different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are associated with an excess of electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, shown in blue, indicate an electron deficiency and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms or other electron-poor centers. For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair, making it a primary site for protonation. The hydrogen atoms of the amine group and potentially the aromatic ring would exhibit positive potential.

Conformational Analysis and Potential Energy Surface (PES) Scanning

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, the presence of several rotatable bonds—specifically the C-C bonds of the propane (B168953) backbone and the C-N bond—gives rise to a complex potential energy surface (PES) with multiple local minima corresponding to different stable conformers.

Potential energy surface scanning is a computational technique used to explore these various conformations by systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy. This process identifies the most stable conformers (global and local minima) and the energy barriers (transition states) that separate them. For molecules with similar structural motifs, gauche stereoelectronic effects involving fluorine can play a significant role in determining the preferred conformations. rsc.orgresearchgate.net The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other noncovalent interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. nih.govuni-muenchen.de Density Functional Theory (DFT) based methods, such as ωB97XD with an appropriate basis set like aug-cc-pvdz, have been shown to provide a good balance of accuracy and computational cost for predicting ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net The chemical shift of the fluorine atom in this compound would be sensitive to its local electronic environment, which is influenced by the conformation of the molecule and any intermolecular interactions. Computational models can predict these shifts, aiding in the interpretation of experimental NMR spectra. rsc.orgnsf.gov

IR Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods, often using DFT, can calculate the harmonic vibrational frequencies of a molecule. uci.edu These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to identify characteristic peaks. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and the C-F stretching frequency.

Below is an example of a data table that could be generated from such computational studies:

Spectroscopic ParameterPredicted ValueMethod/Basis Set
¹⁹F NMR Chemical Shift (ppm)ValueωB97XD/aug-cc-pvdz
¹H NMR Chemical Shift (ppm) - NH₂ValueB3LYP/6-31G(d,p)
¹³C NMR Chemical Shift (ppm) - C-FValueB3LYP/6-31G(d,p)
IR Frequency (cm⁻¹) - N-H stretchValueB3LYP/6-31G(d,p)
IR Frequency (cm⁻¹) - C-F stretchValueB3LYP/6-31G(d,p)

Note: The actual values would need to be calculated using the specified computational methods.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them on the potential energy surface. The amine group of the molecule can participate in various reactions, such as nucleophilic substitution or acylation. evitachem.com

By calculating the energies of these species, a reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics. The characterization of transition states, which are first-order saddle points on the PES, is crucial for understanding the energy barrier that must be overcome for the reaction to proceed. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule. evitachem.com

Intermolecular Interactions and Supramolecular Chemistry

The intermolecular interactions of this compound are critical in determining its solid-state structure and its behavior in solution.

The primary amine group in this compound is a potent hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. nih.gov In the solid state, it is expected that these molecules would form extensive hydrogen bonding networks. These interactions, such as N-H···N or N-H···F, would play a significant role in the crystal packing. Computational studies can predict the geometry and strength of these hydrogen bonds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface can be colored according to different properties, such as d_norm, which highlights regions of significant intermolecular contact. nih.gov For this compound, a Hirshfeld surface analysis would likely reveal the dominant role of H···H contacts, as well as significant contributions from H···F and H···C interactions, providing a quantitative breakdown of the forces governing the crystal packing. nih.govresearchgate.net

The following table illustrates the type of data that can be obtained from a Hirshfeld surface analysis:

Interaction TypePercentage Contribution
H···HValue
H···F/F···HValue
H···C/C···HValue
N···H/H···NValue
OtherValue

Note: The actual percentage contributions would be determined from the analysis of the calculated Hirshfeld surface.

Strategic Applications and Future Research Directions in Organic Synthesis and Chemical Biology

2-Fluoro-2-(p-tolyl)propan-1-amine as a Versatile Synthetic Building Block

The strategic introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. acs.orgwhiterose.ac.uk this compound emerges as a valuable fluorinated building block in this context, offering a scaffold for the synthesis of more complex and potentially therapeutic organic compounds.

Precursor for Complex Organic Molecules

While direct examples of the use of this compound as a precursor for complex molecules are not extensively detailed in the provided search results, the synthesis of fluorinated amines is a significant area of research. acs.orgalfa-chemistry.com These amines serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. For instance, the reduction of fluorine-containing nitro compounds is a common method to produce fluorinated amines. alfa-chemistry.com The development of novel synthetic strategies to access varied fluorinated amines is an active field, highlighting the importance of compounds like this compound as starting materials. acs.org The synthesis of various substituted pyrroles, for example, can be achieved through the condensation of amines with dicarbonyl compounds, a classic reaction in organic chemistry. organic-chemistry.org

Chiral Synthon in Asymmetric Synthesis

The synthesis of chiral amines is of paramount importance in pharmaceutical chemistry. whiterose.ac.uk The use of enzymes, such as reductive aminases (RedAms) from fungi, has shown promise in the asymmetric synthesis of β-fluoroamines with high enantiomeric excess. whiterose.ac.uk This biocatalytic approach allows for the production of optically enriched primary and secondary β-fluoroamines. whiterose.ac.uk While the direct asymmetric synthesis of this compound is not explicitly described, the principles of asymmetric amination are well-established. For example, amine transaminases (ATAs) have been utilized for the kinetic resolution of racemic β-fluoroamines, achieving high enantiomeric excess, although with a theoretical maximum yield of 50%. whiterose.ac.uk The development of methods for the enantioselective synthesis of α-fluoroalkyl-α-amino acids further underscores the significance of chiral fluorinated building blocks in synthetic chemistry. nih.gov

Contributions to the Understanding of Fluorine Effects in Organic Chemistry

The incorporation of fluorine into organic molecules imparts unique properties due to its high electronegativity and the strength of the carbon-fluorine bond. cnaldrubber.commdpi.com This has profound implications for the stereoselectivity of reactions, as well as the reactivity and stability of the resulting compounds.

Influence of Fluorine on Stereoselectivity in Reactions

The presence of fluorine can significantly influence the stereochemical outcome of a reaction. While specific studies on this compound are not available, the broader principles of fluorine's effect on stereoselectivity are informative. For instance, in the asymmetric synthesis of β-fluoroamines, the fluorine atom can interact with the enzyme's active site, guiding the stereochemical course of the reduction. whiterose.ac.uk In the case of α,α,α-trifluoroacetophenone, the fluorine atoms have been observed to interact with the NADP+ cofactor in an imine reductase, influencing the reduction of the ketone. whiterose.ac.uk

Development of New Reaction Methodologies Utilizing the Fluoroamine Scaffold

The unique combination of a tertiary benzylic fluoride (B91410) and a primary amine in this compound makes it a valuable scaffold for developing novel reaction methodologies. The primary amine serves as a versatile handle for a wide array of chemical transformations, while the fluorinated stereocenter offers opportunities to introduce unique chemical properties.

Methodologies that could be developed or expanded using this fluoroamine scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: The primary amine can be utilized in Buchwald-Hartwig amination reactions to form new C-N bonds. Research has shown that fluoroalkylamines can be coupled with aryl bromides and chlorides to synthesize fluorinated anilines. nih.govnih.govacs.org Developing conditions optimized for sterically hindered neopentyl amines like this compound would be a valuable contribution. These reactions often require specific ligand and base combinations to overcome the instability of the products under typical strong base and high-temperature conditions. nih.govnih.gov

Copper-Catalyzed Aminations: Copper-catalyzed methods for the synthesis of N-fluoroalkylanilines from arylboronic acids have also been reported. rsc.org Exploring the reactivity of this compound in such transformations could provide a complementary approach to palladium-catalyzed methods.

Synthesis of Complex Fluorinated Molecules: The amine can be derivatized into amides, sulfonamides, and other functional groups, which can then direct further reactions or be incorporated into larger, more complex molecular architectures. The presence of the fluorine atom can influence the reactivity and selectivity of these subsequent transformations.

Benzylic C-H Functionalization: While the target molecule already contains a fluorine atom at the benzylic position, methodologies for the selective fluorination of benzylic C-H bonds are a major focus in organic synthesis. beilstein-journals.orgnih.gov The p-tolyl group in this compound presents other benzylic protons on the methyl group that could be targeted for further functionalization, leading to more complex fluorinated structures.

The table below summarizes potential reaction types where this compound could serve as a key building block.

Reaction TypePotential ProductSignificance
N-Arylation (Buchwald-Hartwig)N-Aryl-2-fluoro-2-(p-tolyl)propan-1-aminesAccess to complex fluorinated aniline (B41778) derivatives for medicinal chemistry.
AcylationN-Acyl-2-fluoro-2-(p-tolyl)propan-1-amines (Amides)Creation of stable amide bonds, useful for peptidomimetics and materials science.
SulfonylationN-Sulfonyl-2-fluoro-2-(p-tolyl)propan-1-amines (Sulfonamides)Synthesis of fluorinated sulfonamides, a common motif in pharmaceuticals.
Reductive AminationN-Alkyl-2-fluoro-2-(p-tolyl)propan-1-aminesFormation of secondary amines, expanding the diversity of accessible fluorinated compounds.

Design Principles for Fluorinated Amine Scaffolds in Chemical Biology Research

The incorporation of fluorine into molecules designed for biological applications is a well-established strategy in medicinal chemistry and chemical biology. nih.govrsc.org The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and biological characteristics.

The rational design of bioactive molecules containing scaffolds like this compound hinges on the strategic exploitation of fluorine's distinct properties. nih.gov

Property of FluorineImpact on Molecular Design
High Electronegativity Alters the acidity/basicity of nearby functional groups, influences bond polarizations, and can lead to specific intermolecular interactions (e.g., dipole-dipole).
Small van der Waals Radius Allows fluorine to act as a bioisostere for a hydrogen atom, enabling its introduction with minimal steric perturbation.
Metabolic Stability The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block sites of metabolism and increase a drug's half-life.
Conformational Control Fluorine can influence molecular conformation through steric and electronic effects (e.g., the gauche effect), pre-organizing a molecule for optimal binding to a biological target.
Lipophilicity Modulation The introduction of fluorine generally increases a molecule's lipophilicity, which can affect its solubility, membrane permeability, and transport properties.

By strategically placing the fluoro- and amino- groups, researchers can design molecules with tailored properties for specific biological investigations.

Fluorinated amines are valuable scaffolds for creating probes and ligands to study biological targets. The fluorine atom can serve as a reporter group for ¹⁹F NMR studies, while the amine provides a point for attaching other functionalities like fluorophores or affinity tags.

Enzyme Probes: Fluorinated compounds are widely used as mechanism-based inhibitors of enzymes. nih.govubc.ca For instance, β-fluoroamines have been shown to be excellent inhibitors of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. whiterose.ac.uk The this compound scaffold could be elaborated to target specific enzymes, where the fluorine atom might play a key role in binding to the active site or in the inhibitory mechanism. For example, α-fluorinated ketones are known to form stable adducts with serine proteases. nih.gov

Receptor Ligands: The introduction of fluorine can enhance the binding affinity and selectivity of a ligand for its receptor. nih.gov The p-tolyl group of this compound can engage in hydrophobic or π-stacking interactions within a receptor binding pocket, while the fluorinated stereocenter and the amine group can form specific hydrogen bonds or other polar interactions.

PET Imaging Agents: The radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET). nih.gov The development of efficient methods for the late-stage fluorination of molecules is a major goal in radiochemistry. Scaffolds like this compound could be synthesized with ¹⁸F, allowing for the in vivo tracking of the molecule and the visualization of its biological targets. mdpi.com

Emerging Trends and Prospective Research Avenues for this compound in Academic Research

The future of research involving this compound and related fluoroamine scaffolds is bright, with several emerging trends pointing towards exciting new discoveries.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated compounds under mild conditions. mdpi.comnih.gov This includes methods for benzylic C-H fluorination and other C-F bond-forming reactions. beilstein-journals.orgnih.gov Future research will likely focus on applying these methods to the synthesis and derivatization of complex fluoroamines.

Fluorinated Materials Science: The unique properties of fluorine are not only relevant to biology but also to materials science. numberanalytics.comnih.gov Fluorinated polymers and materials often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. This compound could serve as a monomer or a building block for the synthesis of novel fluorinated materials with tailored properties.

Biocatalysis: The use of enzymes for the synthesis of chiral fluorinated compounds is a growing area of research. whiterose.ac.uknih.govresearchgate.net Reductive aminases, for example, have been used for the asymmetric synthesis of β-fluoroamines. Developing biocatalytic routes to enantiomerically pure this compound would be a significant advancement, providing access to chiral building blocks for drug discovery.

Late-Stage Functionalization: The ability to introduce fluorine or fluorinated groups into complex molecules at a late stage of a synthesis is highly desirable in drug discovery. rsc.org Research into the selective functionalization of the tolyl group or further derivatization of the amine in a complex setting will continue to be an important area of investigation.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-2-(p-tolyl)propan-1-amine, and how do reaction conditions influence yield?

Answer:

  • Grignard Reaction : A typical method involves reacting p-tolylmagnesium bromide with fluoro-substituted epoxides or ketones. For example, fluorinated epoxides can undergo nucleophilic attack to form intermediates that are subsequently reduced to the amine .
  • Catalytic Reduction : Transition metal-free reductions using pinacolborane (HBPin) in toluene have been employed for analogous amines, yielding ~79% under optimized conditions. Temperature (80–100°C) and catalyst loading (2 mol%) are critical for efficiency .
  • Purification : Hydrochloride salt formation (e.g., using HCl) is a common step to isolate the product, as seen in structurally similar amines .

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

  • 1H/13C NMR : Key diagnostic signals include chemical shifts for the fluorine-adjacent methyl group (δ ~1.5–2.0 ppm) and aromatic protons from the p-tolyl moiety (δ ~6.8–7.2 ppm). Coupling constants (e.g., J = 8–12 Hz for vicinal H-F interactions) are critical for stereochemical analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z ≈ 194.1 (C10H13FN).
  • Melting Point : Hydrochloride salts of related amines exhibit sharp melting points (e.g., 203–209°C), serving as a purity indicator .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and biological interactions compared to non-fluorinated analogs?

Answer:

  • Electron-Withdrawing Effects : Fluorine increases the acidity of adjacent protons, enhancing susceptibility to nucleophilic substitution or oxidation. This property is leveraged in designing prodrugs or enzyme inhibitors .
  • Membrane Permeability : Fluorination improves lipophilicity, as observed in fluorinated indole derivatives, facilitating blood-brain barrier penetration in neuropharmacological studies .
  • Receptor Binding : Fluorine’s electronegativity can alter binding affinities. For example, κ-opioid receptor antagonists with fluorinated side chains show enhanced selectivity over μ-opioid receptors .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated amines, particularly regarding stereochemical assignments?

Answer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) separates enantiomers, enabling absolute configuration determination via circular dichroism (CD) .
  • DFT Calculations : Computational modeling (e.g., Gaussian) predicts NMR chemical shifts and coupling constants, aiding in distinguishing diastereomers when experimental data are ambiguous .
  • X-ray Crystallography : Single-crystal analysis of hydrochloride salts provides unambiguous stereochemical assignments, as demonstrated for N-alkyl-p-tolylpropan-2-amine derivatives .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

Answer:

  • Solvent Selection : Non-polar solvents (e.g., toluene) reduce side reactions in catalytic reductions, as seen in HBPin-mediated protocols .
  • Temperature Control : Maintaining 0–5°C during Grignard additions prevents thermal decomposition of intermediates .
  • Catalyst Screening : Testing alternatives to traditional Pd/C (e.g., abnormal NHC-based potassium complexes) may improve selectivity and reduce metal contamination .

Methodological Challenges and Data Analysis

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

  • Low Yields in Salt Formation : Hydrochloride precipitation often results in moderate yields (22–32% for related amines). Recrystallization in ethanol/water mixtures improves recovery .
  • Stereochemical Purity : Racemization during amine synthesis can occur. Using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (transaminases) enhances enantiomeric excess .

Q. How do computational models predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Predictions : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier penetration (high probability), aligning with fluorinated analogs’ behavior .
  • Docking Studies : Molecular docking into monoamine transporters (e.g., SERT, DAT) reveals steric and electronic interactions influenced by the fluorine atom, guiding structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.